2-(5-Isopropyl-2-methylphenoxy)benzenecarbaldehyde
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Description
Scientific Research Applications
Fluorescence Sensing : A study by Pawar et al. (2015) developed a chemosensor molecule, 2-((E)-(2-aminophenylimino)methyl)-6-isopropyl-3-methylphenol, derived from a similar structure to 2-(5-Isopropyl-2-methylphenoxy)benzenecarbaldehyde. This molecule exhibited selectivity and sensitivity for Ni2+ and Cu2+ ions in dual-channel mode, showing potential for multianalyte detection in water quality monitoring (Pawar et al., 2015).
Synthesis of Heterocyclic Compounds : Chadwick et al. (1973) demonstrated the Vilsmeier formylation of mono- and di-substituted furans and thiophens, leading to a series of heterocyclic 2-carbaldehydes and 2-[2H]carbaldehydes. This research highlights the utility of similar chemical structures in creating a range of heterocyclic compounds, which are crucial in various chemical syntheses and pharmaceutical applications (Chadwick et al., 1973).
Anti-Viral Activity Studies : Palsaniya et al. (2021) investigated the anti-viral activity of 5-isopropyl-2-methylphenol (Carvacrol) and related compounds against SARS-CoV-2. This study is significant in exploring the potential therapeutic applications of compounds structurally similar to 2-(5-Isopropyl-2-methylphenoxy)benzenecarbaldehyde in combating viral infections (Palsaniya et al., 2021).
Antioxidant and Biological Activities : A study by Mastelić et al. (2008) synthesized derivatives of thymol, carvacrol, and eugenol, including compounds structurally related to 2-(5-Isopropyl-2-methylphenoxy)benzenecarbaldehyde. These derivatives exhibited notable antioxidative properties and potential for experimental cancer treatments, highlighting the biological significance of these compounds (Mastelić et al., 2008).
Catalytic Properties in Chemical Synthesis : The research by Umamaheswari et al. (2002) on isopropylation of m-cresol using Al–MCM-41 molecular sieves produced compounds including 2-isopropyl-5-methylphenol, a compound structurally related to 2-(5-Isopropyl-2-methylphenoxy)benzenecarbaldehyde. This study showcases the catalytic utility of these compounds in organic synthesis (Umamaheswari et al., 2002).
properties
IUPAC Name |
2-(2-methyl-5-propan-2-ylphenoxy)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O2/c1-12(2)14-9-8-13(3)17(10-14)19-16-7-5-4-6-15(16)11-18/h4-12H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJHOEARKFOIYOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)OC2=CC=CC=C2C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Isopropyl-2-methylphenoxy)benzenecarbaldehyde |
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